molecular formula C9H5F3 B1334827 1-Ethynyl-4-(trifluoromethyl)benzene CAS No. 705-31-7

1-Ethynyl-4-(trifluoromethyl)benzene

Cat. No. B1334827
CAS RN: 705-31-7
M. Wt: 170.13 g/mol
InChI Key: XTKBMZQCDBHHKY-UHFFFAOYSA-N
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Description

The compound 1-Ethynyl-4-(trifluoromethyl)benzene is a molecule of interest due to its potential applications in various fields of chemistry. It is related to the family of ethynylbenzenes, which are known for their ability to form complex structures and undergo a variety of chemical reactions. The trifluoromethyl group attached to the benzene ring is a strong electron-withdrawing group, which can significantly influence the reactivity and properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to 1-Ethynyl-4-(trifluoromethyl)benzene often involves cross-coupling reactions, such as the Sonogashira coupling, which is a palladium-catalyzed reaction used to couple terminal alkynes with aryl or vinyl halides. For example, the synthesis of 1,3,5-triferrocenyl-2,4,6-tris(ethynylferrocenyl)benzene was achieved using a Sonogashira C,C cross-coupling of a starting compound with ethynylferrocene . Similarly, the synthesis of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene involved the use of acetylenic groups as complex-forming and cross-linking centers .

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives can be quite complex. For instance, the crystal structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene shows that the acetylene groups of neighboring molecules have a tendency for close mutual arrangement, which is favorable for topochemical interactions . The presence of substituents like the trifluoromethyl group can further influence the molecular conformation and packing in the crystal lattice.

Chemical Reactions Analysis

Ethynylbenzene derivatives can participate in various chemical reactions. The presence of the ethynyl group allows for reactions such as the Diels-Alder reaction, where 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a related compound, can act as a diene to form functionalized (trifluoromethyl)benzenes . Additionally, the trifluoromethyl group can enhance the electrophilicity of the benzene ring, as seen in the catalytic ethylation of benzene using trifluoromethanesulphonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethynyl-4-(trifluoromethyl)benzene derivatives are influenced by their molecular structure. For example, the photophysical properties of 1,4-bis(9-ethynylanthracenyl)benzene show high fluorescence quantum yield and lifetime, indicating potential applications in optoelectronic devices . The electrochemical properties of these compounds can be studied using cyclic voltammetry, as demonstrated for multiferrocenyl-functionalized cyclic systems . The presence of the trifluoromethyl group can also affect the solubility and stability of the molecule.

Scientific Research Applications

Organometallic Sensors

  • Nanoscopic Cages as Sensors for Explosives : Incorporating Pt-ethynyl functionality in organometallic structures, like in 1,3,5-tris(4-trans-Pt(PEt3)2I(ethynyl)phenyl)benzene, leads to the development of prismatic architectures that can act as selective sensors for picric acid, a common constituent in many explosives. The presence of Pt-ethynyl enhances the electron richness and luminescence of these structures, making them suitable for detecting explosives at ppb levels (Samanta & Mukherjee, 2013).

Chemical Surface Modification

  • Azide-Modified Graphitic Surfaces : Azide-modified graphitic surfaces, when reacted with 1-Ethynyl-4-(trifluoromethyl)benzene, demonstrate the potential for covalent attachment of alkyne-terminated molecules. This process, known as "click" chemistry, is significant in modifying the surface properties of materials for various applications (Devadoss & Chidsey, 2007).

Photophysical and Electrochemical Studies

  • Functionalized Tetrakis(Ethynyl)Pyrenes : Studies on tetrakis(ethynyl)pyrenes functionalized with 1-(trifluoromethyl)benzene reveal insights into solvatochromic behavior, redox peak reversibility, and charge transfer enhancement. These findings are crucial for designing new electrochemiluminescence-active materials, where efficiency can be improved by stabilizing radical states (Lee, Pradhan, No, & Kim, 2012).

Explosive Detection

  • Hyperbranched Conjugated Poly(Tetraphenylethene) : The integration of 1-Ethynyl-4-(trifluoromethyl)benzene in the synthesis of hyperbranched polymers like poly(tetraphenylethene) has resulted in materials that exhibit aggregation-induced emission. These materials have potential applications in detecting explosives due to their ability to quench emission efficiently upon exposure to substances like picric acid (Hu et al., 2012).

Ionic Liquids and Separation Processes

  • Separation of Aromatic Hydrocarbons : The use of ionic liquids such as 1-ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide demonstrates the ability to selectively remove benzene from mixtures with alkanes, suggesting potential applications in the separation of aromatic compounds from alkanes (Arce, Earle, Rodríguez, & Seddon, 2007).

Coordination Polymers

  • Synthesis and Characterization of Coordination Polymers : The formation of various organic-inorganic coordination frameworks using long, rigid N,N'-bidentate ligands, including derivatives of 1-Ethynyl-4-(trifluoromethyl)benzene, leads to the development of distinct structural motifs. These frameworks have potential applications in areas such as crystal engineering and material science (Zaman et al., 2005).

Safety And Hazards

“1-Ethynyl-4-(trifluoromethyl)benzene” is highly flammable . It may be harmful if inhaled, absorbed through the skin, or swallowed, and it may cause irritation to the skin, eyes, and respiratory tract .

properties

IUPAC Name

1-ethynyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKBMZQCDBHHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402209
Record name 1-ethynyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-(trifluoromethyl)benzene

CAS RN

705-31-7
Record name 1-ethynyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

This compound was prepared in a manner analogous to that of Example 1, Step C, using 19.0 grams (0.0784 mole) of 1-(4-trifluoromethylphenyl)-2-trimethylsilylethyne and 24.7 grams (0.0784 mole) of tetrabutylammonium fluoride trihydrate in 200 ml of diethyl ether. The reaction mixture was filtered through silica gel, and the silica gel was washed with diethylether. The wash and filtrate were combined and concentrated under reduced pressure yielding, 22.9 grams of ether concentrate which was predominantly 4-trifluoromethylphenylethyne.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
K Wang, X Li, R Zhao, H Huai, H Ma, Y Sun - Liquid Crystals, 2021 - Taylor & Francis
The polymer network liquid crystals (PNLCs) device has the advantages of large manufacturing area, high transmittance, but still has the disadvantages of high driving voltage and large …
Number of citations: 1 www.tandfonline.com
S Reimann, K Wittler, S Schmode… - European Journal of …, 2013 - Wiley Online Library
Site‐selective Sonogashira cross‐coupling reactions of 1,4‐dibromo‐2‐(trifluoromethyl)benzene have been performed, affording a variety of functionalized alkynyl‐substituted (…
A Devadoss, CED Chidsey - Journal of the American Chemical …, 2007 - ACS Publications
Azide-modified graphitic surfaces were prepared by reaction with iodine azide. The surface-attached azides undergo the “click” reaction with alkyne-terminated molecules …
Number of citations: 248 pubs.acs.org
JR Johansson, N Bosaeus, N Kann… - … , and Info-Tech …, 2012 - spiedigitallibrary.org
We report on the successful covalent functionalization of carbon nanotube (CNT) forests, in situ grown on a silicon chip with thin metal contact film as the buffer layer between the CNT …
Number of citations: 2 www.spiedigitallibrary.org
A Dasgupta, K Stefkova, R Babaahmadi… - Journal of the …, 2021 - ACS Publications
The donor–acceptor ability of frustrated Lewis pairs (FLPs) has led to widespread applications in organic synthesis. Single electron transfer from a donor Lewis base to an acceptor …
Number of citations: 25 pubs.acs.org
Y Zhang, D Wang, Z Miao, S Jin, H Yang - Liquid Crystals, 2012 - Taylor & Francis
… Compound A1 was prepared by the reaction of compound M1 (0.91 g, 2.63 mmol) with compound 1-ethynyl-4-trifluoromethyl-benzene (0.54 g, 3.16 mmol) at 80C using Hagihara–…
Number of citations: 33 www.tandfonline.com
T Reza, MA Tokareva, NK Dobson, AL Shanahan… - ChemCatChem - Wiley Online Library
The Rh(I)‐catalyzed denitrogenative annulation reactions of 1,2,3‐thiadiazoles are a new direct approach to synthesizing densely functionalized heterocycles. The synthesis of …
N Morohashi, K Yokomakura, T Hattori, S Miyano - Tetrahedron letters, 2006 - Elsevier
Mono- and dinuclear titanium complexes of p-tert-butylthiacalix[4]arene were applied as a catalyst for [2+2+2] cycloaddition of terminal alkynes. They showed high catalytic activity and …
Number of citations: 44 www.sciencedirect.com
L Gao, KM Wang, R Zhao, HM Ma, YB Sun - Polymers, 2019 - mdpi.com
The effects of the fluorinated monomer with an ethynyl group on the electro-optical properties of polymer-stabilized blue phase liquid crystals (PSBPLCs) were investigated in different …
Number of citations: 9 www.mdpi.com
T Sengoku, H Iwama, T Shimotori… - The Journal of …, 2023 - ACS Publications
In this study, we propose heavy-metal-free reductive coupling of arylacetylenes with benzothiazole sulfones. The reactions of alkyl or benzylic benzothiazole sulfones with …
Number of citations: 3 pubs.acs.org

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